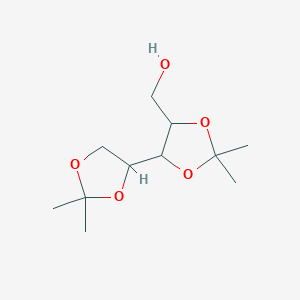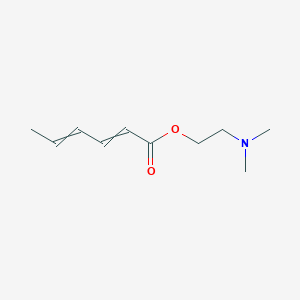
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide, also known as BTA-EG6, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide can induce DNA damage and apoptosis in cancer cells. 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has also been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and has been found to have low toxicity in animal models. However, 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has some limitations for lab experiments, including its limited solubility in aqueous solutions and its instability in the presence of light and air.
Orientations Futures
There are several future directions for research on 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide. One potential direction is to further investigate its anti-tumor activity and its potential use in cancer treatment. Another direction is to study its effects on other neurodegenerative diseases, such as Huntington's disease. Additionally, further research is needed to optimize the synthesis method of 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide and to develop more stable formulations for its use in lab experiments.
Méthodes De Synthèse
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide can be synthesized using a simple reaction between 6-methoxy-1,3-benzothiazol-2-amine and 2-chloronicotinoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide.
Applications De Recherche Scientifique
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-tumor activity, as well as its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has also been studied for its anti-inflammatory and anti-oxidant properties.
Propriétés
Nom du produit |
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide |
|---|---|
Formule moléculaire |
C14H10ClN3O2S |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H10ClN3O2S/c1-20-8-4-5-10-11(7-8)21-14(17-10)18-13(19)9-3-2-6-16-12(9)15/h2-7H,1H3,(H,17,18,19) |
Clé InChI |
AAXCQWCZXLOREK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)Cl |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)





![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)